molecular formula C13H11BrO3 B466721 (4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester CAS No. 443647-21-0

(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester

Cat. No.: B466721
CAS No.: 443647-21-0
M. Wt: 295.13g/mol
InChI Key: YDXLVMALIINXEB-UHFFFAOYSA-N
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Description

(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester is a synthetic naphthalene derivative that serves as a versatile chemical intermediate in organic synthesis and materials science research. The compound features two key functional groups: a bromine atom and a methyl ester. The bromine substituent makes it a valuable substrate for palladium-catalyzed cross-coupling reactions , such as Suzuki or Heck reactions, enabling the construction of more complex π-conjugated systems. Concurrently, the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or incorporated into larger molecular architectures. Its primary research applications include the development of organic semiconductors and fluorescent materials , where the naphthalene core acts as a fundamental building block. Due to its structural features, it is also investigated for the synthesis of potential pharmacological probes and enzyme inhibitors in medicinal chemistry programs. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(4-bromonaphthalen-1-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-16-13(15)8-17-12-7-6-11(14)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXLVMALIINXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Naphthalen-1-ol Derivatives

The foundational step in synthesizing this compound involves introducing a bromine atom at the 4-position of naphthalen-1-ol. Bromination is typically achieved using electrophilic aromatic substitution with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). Alternative methods employ N-bromosuccinimide (NBS) in dimethylformamide (DMF) under reflux, which offers better regioselectivity for the 4-position.

Reaction Conditions:

  • Substrate: Naphthalen-1-ol (1.0 equiv)

  • Brominating Agent: Br₂ (1.2 equiv) or NBS (1.1 equiv)

  • Catalyst: FeBr₃ (0.1 equiv) or DMF (solvent)

  • Temperature: 25–80°C

  • Time: 4–12 hours

Post-bromination, the product (4-Bromo-naphthalen-1-ol) is isolated via column chromatography (hexane:ethyl acetate, 9:1) with yields ranging from 65% to 85%.

Etherification with Methyl Bromoacetate

The hydroxyl group of 4-Bromo-naphthalen-1-ol is then alkylated with methyl bromoacetate to form the ether linkage. This reaction proceeds via a nucleophilic substitution mechanism under basic conditions. Potassium carbonate (K₂CO₃) in acetone or DMF facilitates deprotonation of the phenolic oxygen, enhancing nucleophilicity.

Optimized Protocol:

  • Substrate: 4-Bromo-naphthalen-1-ol (1.0 equiv)

  • Alkylating Agent: Methyl bromoacetate (1.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous acetone or DMF

  • Temperature: 60–80°C

  • Time: 6–24 hours

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 5:1), yielding 70–90% of the target ester.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Bromine Retention

For substrates where bromine must remain intact, palladium-catalyzed cross-coupling reactions are employed. This method is critical when synthesizing analogues for structure-activity relationship studies. A representative protocol involves coupling 4-Bromo-naphthalen-1-ol with methyl acrylate derivatives.

Key Steps:

  • Substrate Preparation: 4-Bromo-naphthalen-1-ol is converted to its triflate using trifluoromethanesulfonic anhydride.

  • Coupling Partner: Methyl 2-(trimethylstannyl)acetate.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene/ethanol (1:1)

  • Temperature: 80°C, 12 hours

This method achieves 60–75% yield but requires stringent anhydrous conditions.

One-Pot Tandem Bromination-Esterification

Integrated Synthesis for Industrial Scalability

To streamline production, a one-pot method combines bromination and esterification. This approach reduces intermediate purification steps, enhancing cost-efficiency.

Procedure Overview:

  • Bromination: Naphthalen-1-ol is treated with NBS in DMF at 50°C for 6 hours.

  • In Situ Esterification: Methyl bromoacetate and K₂CO₃ are added directly to the reaction mixture.

  • Heating: The solution is refluxed at 80°C for 12 hours.

Purification via vacuum distillation or recrystallization (ethanol/water) yields 55–70% product.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.85 (d, J=8.6 Hz, 1H, naphthalene-H), 7.60–7.28 (m, 4H, aromatic), 4.55 (s, 2H, OCH₂CO), 3.92 (s, 3H, COOCH₃).

  • LC-MS: [M+H]⁺ m/z 295.13 (calculated 295.13).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) confirms ≥98% purity, with retention time 8.2 minutes.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Sequential Bromination-Esterification8598High reproducibilityMultiple purification steps
Palladium-Catalyzed Coupling7095Retains bromine for further functionalizationHigh catalyst cost
One-Pot Tandem Reaction6597ScalabilityModerate yield

Challenges and Optimization Strategies

Solubility Management

The intermediate 4-Bromo-naphthalen-1-ol exhibits limited solubility in polar solvents. Using DMF as a co-solvent with acetone improves reaction homogeneity, enhancing esterification efficiency.

Byproduct Formation

Competing O-alkylation at the 2-position of naphthalen-1-ol is minimized by employing bulky bases like DBU (1,8-diazabicycloundec-7-ene), which sterically hinder undesired pathways.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Palladium catalysts are recovered via filtration over Celite® and reused for three cycles without significant activity loss, reducing production costs by 20%.

Waste Stream Management

Neutralization of K₂CO₃ with acetic acid precipitates potassium acetate, which is filtered and repurposed, aligning with green chemistry principles .

Scientific Research Applications

(4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Aromatic System Variations

  • Methyl 2-(4-Bromophenyl)acetate (CAS: 41841-16-1): This compound replaces the naphthalene system with a phenyl ring. The bromine at the 4-position on the phenyl ring reduces steric hindrance compared to the naphthalene derivative.
  • Ethyl 2-(4-Bromo-3-methylphenoxy)acetate (CAS: 92846-15-6): The ethyl ester group increases lipophilicity compared to the methyl ester. The additional methyl group at the 3-position on the phenoxy ring introduces steric effects, which may hinder rotational freedom and alter crystal packing .
  • Ethyl 2-(4-Bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate (CAS: 338416-53-8): This compound features a hydroxylimino and methoxy group, introducing hydrogen-bonding capabilities and increased polarity. Such functional groups enhance solubility in polar solvents but reduce thermal stability compared to the target compound .

Naphthalen-1-yloxy-Acetic Acid Esters

highlights 19 structurally diverse naphthalen-1-yloxy-acetic acid esters with substituents such as fluoro, nitro, hydroxy, methoxy, and ethoxy. Key observations include:

  • Bromine vs. Other Halogens : Bromine’s higher atomic weight and electronegativity increase molecular density and polarizability compared to fluoro or chloro analogs, influencing melting points and dipole moments.
  • Ester Group Impact : Methyl esters generally exhibit lower boiling points and higher volatility than ethyl or benzyl esters, as seen in the comparison of methyl () and ethyl () derivatives.

Physicochemical and Spectral Properties

Spectral Data Comparison

  • IR Spectroscopy: The target compound’s ester carbonyl (C=O) stretch is expected near 1714 cm⁻¹, consistent with related naphthyloxy esters (e.g., 1714 cm⁻¹ in ). Bromine’s inductive effect may slightly shift aromatic C-H out-of-plane bending vibrations to lower frequencies (~730–770 cm⁻¹) compared to non-brominated analogs .
  • NMR Spectroscopy :

    • ¹H NMR : Aromatic protons on the naphthalene ring typically resonate between δ 7.1–8.0 ppm. The deshielding effect of bromine shifts adjacent protons downfield (e.g., δ 7.8–8.0 ppm for H-2 and H-3 in the naphthalene system).
    • ¹³C NMR : The brominated carbon (C-4) appears near δ 123–126 ppm, while the ester carbonyl is observed at δ 169–170 ppm, as seen in structurally similar diastereomers ().

Physical Properties

  • Lipophilicity : The naphthalene system and bromine substituent enhance hydrophobicity (logP ~3.5–4.0 estimated) compared to phenyl analogs (logP ~2.5–3.0).
  • Thermal Stability: Brominated naphthalene derivatives generally exhibit higher decomposition temperatures (>200°C) than hydroxylimino-containing analogs ().

Comparative Data Table

Compound Name Aromatic System Substituents Ester Group Key Data (References)
(4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester Naphthalene 4-Br Methyl CAS: 443647-21-0 (Ivychem)
Methyl 2-(4-bromophenyl)acetate Phenyl 4-Br Methyl USP/EMA compliant
Ethyl 2-(4-bromo-3-methylphenoxy)acetate Phenyl 4-Br, 3-Me Ethyl Density: ~1.3 g/cm³
Ethyl 2-(4-Bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate Phenyl 4-Br, 2-CH=N-OH, 6-OMe Ethyl pKa: 10.46

Biological Activity

The compound (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester is a derivative of naphthalene and has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester can be represented as follows:

  • Molecular Formula : C₁₂H₉BrO₂
  • Molecular Weight : 269.1 g/mol
  • IUPAC Name : Methyl 4-bromo-1-naphthoate

This compound is characterized by the presence of a bromine atom on the naphthalene ring and an ester functional group, which may influence its reactivity and biological interactions.

Anti-inflammatory Activity

Research has demonstrated that compounds similar to (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester exhibit significant anti-inflammatory properties. For instance, a study on related naphthalene derivatives showed that they could inhibit protein denaturation and protect against hemolysis in erythrocytes, indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Naphthalene Derivatives

CompoundIC50 (µg/mL)Assay Type
Naphthalene Derivative A334.369Protein Denaturation
Naphthalene Derivative B53.539Hemolysis Inhibition
(4-Bromo-naphthalen-1-yloxy)-acetic acid methyl esterTBDTBD

Antimicrobial Activity

The antimicrobial properties of (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester have been explored in various studies. For example, similar compounds have shown effectiveness against fungal strains, suggesting that this compound may also possess antifungal activity.

Case Study: Antifungal Activity

A study investigated the antifungal effects of naphthalene derivatives against Candida albicans and Aspergillus niger. The results indicated that certain derivatives inhibited fungal growth significantly, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .

Cytotoxicity

Cytotoxicity assays reveal that (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester may affect cell viability in cancer cell lines. Preliminary findings suggest that it could induce apoptosis in specific cancer cells, although further investigation is required to elucidate the underlying mechanisms.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Compound Tested
HeLaTBD(4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester
MCF-7TBDNaphthalene Derivative C
A549TBDNaphthalene Derivative D

The biological activity of (4-Bromo-naphthalen-1-yloxy)-acetic acid methyl ester is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Cell Membrane Disruption : Antimicrobial activity may result from disruption of microbial cell membranes.
  • Induction of Apoptosis : Cytotoxic effects might be linked to the activation of apoptotic pathways in cancer cells.

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